4-Bromo-N'-[(E)-[4-(heptyloxy)phenyl]methylidene]benzohydrazide
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Overview
Description
4-Bromo-N’-[(E)-[4-(heptyloxy)phenyl]methylidene]benzohydrazide is an organic compound with the molecular formula C21H25BrN2O2 This compound is characterized by the presence of a bromine atom, a heptyloxy group, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N’-[(E)-[4-(heptyloxy)phenyl]methylidene]benzohydrazide typically involves the condensation reaction between 4-bromobenzohydrazide and 4-(heptyloxy)benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N’-[(E)-[4-(heptyloxy)phenyl]methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, such as hydrazines.
Substitution: Substituted derivatives where the bromine atom is replaced by other functional groups.
Scientific Research Applications
4-Bromo-N’-[(E)-[4-(heptyloxy)phenyl]methylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4-Bromo-N’-[(E)-[4-(heptyloxy)phenyl]methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological molecules, leading to its observed effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N,N-dimethylaniline: Another bromine-containing compound with different functional groups.
4-Bromophenylacetic acid: Contains a bromine atom and a carboxylic acid group.
4-Bromo-N,N-dimethylbenzohydrazide: Similar structure but with different substituents.
Uniqueness
4-Bromo-N’-[(E)-[4-(heptyloxy)phenyl]methylidene]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its heptyloxy group and benzohydrazide moiety make it particularly interesting for applications in materials science and medicinal chemistry.
Properties
Molecular Formula |
C21H25BrN2O2 |
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Molecular Weight |
417.3 g/mol |
IUPAC Name |
4-bromo-N-[(E)-(4-heptoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H25BrN2O2/c1-2-3-4-5-6-15-26-20-13-7-17(8-14-20)16-23-24-21(25)18-9-11-19(22)12-10-18/h7-14,16H,2-6,15H2,1H3,(H,24,25)/b23-16+ |
InChI Key |
YPFMPAKMXNSOHH-XQNSMLJCSA-N |
Isomeric SMILES |
CCCCCCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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